molecular formula C13H21N3O2S B7632534 3-Ethoxy-7-(3-methyl-1,2,4-thiadiazol-5-yl)-7-azaspiro[3.5]nonan-1-ol

3-Ethoxy-7-(3-methyl-1,2,4-thiadiazol-5-yl)-7-azaspiro[3.5]nonan-1-ol

Cat. No. B7632534
M. Wt: 283.39 g/mol
InChI Key: QLJIQLRMABUNRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethoxy-7-(3-methyl-1,2,4-thiadiazol-5-yl)-7-azaspiro[3.5]nonan-1-ol, also known as BMT-145027, is a novel compound with potential therapeutic applications. It is a spirocyclic compound that belongs to the class of azaspiro compounds.

Mechanism of Action

The mechanism of action of 3-Ethoxy-7-(3-methyl-1,2,4-thiadiazol-5-yl)-7-azaspiro[3.5]nonan-1-ol is not yet fully understood. However, it has been suggested that it may act by inhibiting the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation, survival, and angiogenesis. 3-Ethoxy-7-(3-methyl-1,2,4-thiadiazol-5-yl)-7-azaspiro[3.5]nonan-1-ol has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
3-Ethoxy-7-(3-methyl-1,2,4-thiadiazol-5-yl)-7-azaspiro[3.5]nonan-1-ol has been found to have several biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis, and reduce tumor growth in animal models. 3-Ethoxy-7-(3-methyl-1,2,4-thiadiazol-5-yl)-7-azaspiro[3.5]nonan-1-ol has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

3-Ethoxy-7-(3-methyl-1,2,4-thiadiazol-5-yl)-7-azaspiro[3.5]nonan-1-ol has several advantages for lab experiments. It is a novel compound with potential therapeutic applications, making it an attractive target for drug discovery. 3-Ethoxy-7-(3-methyl-1,2,4-thiadiazol-5-yl)-7-azaspiro[3.5]nonan-1-ol has also been found to have low toxicity and good pharmacokinetic properties. However, the limitations of 3-Ethoxy-7-(3-methyl-1,2,4-thiadiazol-5-yl)-7-azaspiro[3.5]nonan-1-ol include its complex synthesis method and limited availability, which may hinder its widespread use in research.

Future Directions

For 3-Ethoxy-7-(3-methyl-1,2,4-thiadiazol-5-yl)-7-azaspiro[3.5]nonan-1-ol include further preclinical studies, optimization of the synthesis method, and clinical trials to evaluate its safety and efficacy in humans.

Synthesis Methods

The synthesis of 3-Ethoxy-7-(3-methyl-1,2,4-thiadiazol-5-yl)-7-azaspiro[3.5]nonan-1-ol involves a multi-step process that includes the reaction of 3-methyl-1,2,4-thiadiazol-5-amine with ethyl 4-chlorobutyrate, followed by the reaction of the resulting intermediate with 7-azaspiro[3.5]nonan-1-ol. The final product is obtained after purification and characterization.

Scientific Research Applications

3-Ethoxy-7-(3-methyl-1,2,4-thiadiazol-5-yl)-7-azaspiro[3.5]nonan-1-ol has shown promising results in preclinical studies as a potential therapeutic agent for various diseases. It has been found to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. 3-Ethoxy-7-(3-methyl-1,2,4-thiadiazol-5-yl)-7-azaspiro[3.5]nonan-1-ol has been tested in vitro and in vivo in various cancer cell lines and animal models, showing significant inhibition of tumor growth.

properties

IUPAC Name

3-ethoxy-7-(3-methyl-1,2,4-thiadiazol-5-yl)-7-azaspiro[3.5]nonan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2S/c1-3-18-11-8-10(17)13(11)4-6-16(7-5-13)12-14-9(2)15-19-12/h10-11,17H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLJIQLRMABUNRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C12CCN(CC2)C3=NC(=NS3)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-7-(3-methyl-1,2,4-thiadiazol-5-yl)-7-azaspiro[3.5]nonan-1-ol

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